![molecular formula C15H21NO B14321353 4-{2-[(Dimethylamino)methyl]-4,5-dimethylphenyl}but-3-en-2-one CAS No. 111830-03-6](/img/structure/B14321353.png)
4-{2-[(Dimethylamino)methyl]-4,5-dimethylphenyl}but-3-en-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{2-[(Dimethylamino)methyl]-4,5-dimethylphenyl}but-3-en-2-one is an organic compound with a complex structure that includes a dimethylamino group, a methyl group, and a butenone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[(Dimethylamino)methyl]-4,5-dimethylphenyl}but-3-en-2-one can be achieved through several synthetic routes. One common method involves the reaction of 4,5-dimethylbenzaldehyde with dimethylamine and a suitable alkylating agent under controlled conditions. The reaction typically requires a catalyst, such as a Lewis acid, and is carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in the laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-{2-[(Dimethylamino)methyl]-4,5-dimethylphenyl}but-3-en-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like halides and amines can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
4-{2-[(Dimethylamino)methyl]-4,5-dimethylphenyl}but-3-en-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical agent or its role in drug development.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-{2-[(Dimethylamino)methyl]-4,5-dimethylphenyl}but-3-en-2-one involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the butenone moiety may undergo nucleophilic addition reactions. These interactions can affect various biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
4-Dimethylaminopyridine: A derivative of pyridine with similar dimethylamino functionality.
2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol: A hindered phenolic compound with a dimethylaminomethyl group.
Propiedades
Número CAS |
111830-03-6 |
|---|---|
Fórmula molecular |
C15H21NO |
Peso molecular |
231.33 g/mol |
Nombre IUPAC |
4-[2-[(dimethylamino)methyl]-4,5-dimethylphenyl]but-3-en-2-one |
InChI |
InChI=1S/C15H21NO/c1-11-8-14(7-6-13(3)17)15(9-12(11)2)10-16(4)5/h6-9H,10H2,1-5H3 |
Clave InChI |
RDMBMHMDJRWCPA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1C)C=CC(=O)C)CN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


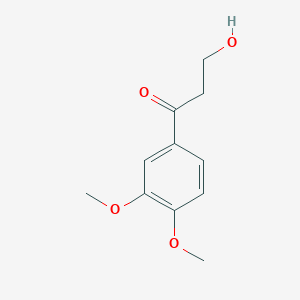
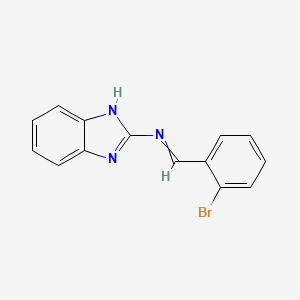
![6,10-Dioxaspiro[4.5]decane-7,9-dione, 8-[(4-hydroxyphenyl)methylene]-](/img/structure/B14321277.png)

![1-[2-(Methylselanyl)propan-2-yl]-2-phenylcyclohexan-1-ol](/img/structure/B14321281.png)
![2-Piperidinone, 1-[1-oxo-3-[4-(phenylmethoxy)phenyl]propyl]-](/img/structure/B14321286.png)
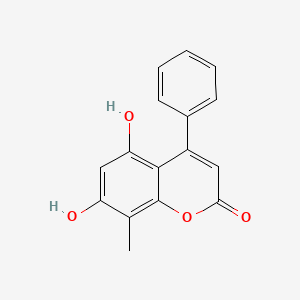
![1-[(Bicyclo[2.2.2]octan-2-ylidene)methyl]pyrrolidine](/img/structure/B14321297.png)
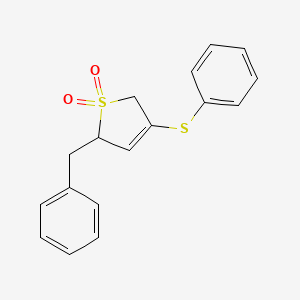
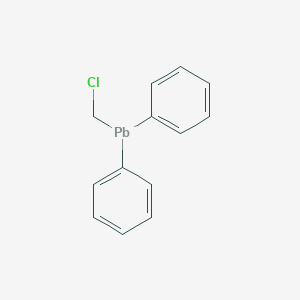
![Chloro(5-ethylidenebicyclo[2.2.1]heptan-2-yl)dimethylsilane](/img/structure/B14321317.png)
![(6S,7S)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-1-ium-4-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B14321320.png)
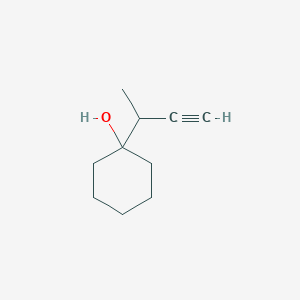
![4-[(Ethoxycarbonyl)-NNO-azoxy]benzoic acid](/img/structure/B14321331.png)
